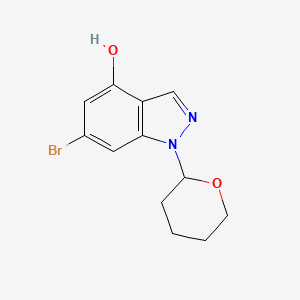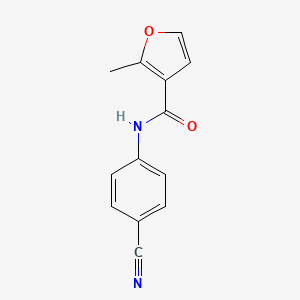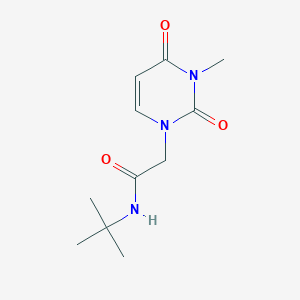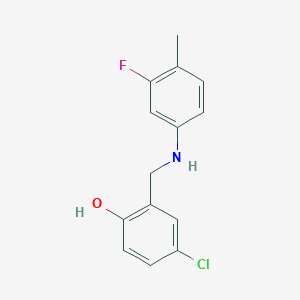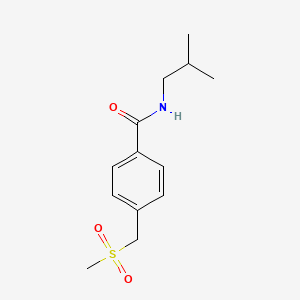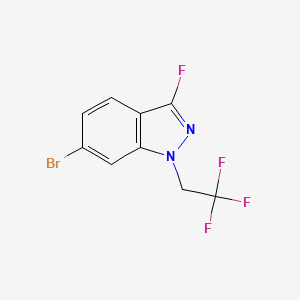
6-Bromo-3-fluoro-1-(2,2,2-trifluoroethyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-3-fluoro-1-(2,2,2-trifluoroethyl)-1H-indazole is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-fluoro-1-(2,2,2-trifluoroethyl)-1H-indazole typically involves multi-step organic reactions. A common approach might include:
Bromination: Introduction of a bromine atom at the 6th position of the indazole ring.
Fluorination: Introduction of a fluorine atom at the 3rd position.
Alkylation: Attachment of the 2,2,2-trifluoroethyl group to the nitrogen atom of the indazole ring.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of catalysts, solvents, and temperature control to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic or electrophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound may participate in oxidation or reduction reactions, altering its oxidation state.
Coupling Reactions: It can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophiles: For substitution reactions.
Oxidizing Agents: For oxidation reactions.
Reducing Agents: For reduction reactions.
Catalysts: To facilitate coupling reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions might yield derivatives with different functional groups.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a building block for synthesizing various derivatives with potential biological activities.
Biology
Biological Studies: Investigated for its interactions with biological targets, such as enzymes or receptors.
Medicine
Drug Development: Explored for its potential as a lead compound in drug discovery, particularly for its anti-inflammatory, anticancer, or antimicrobial properties.
Industry
Material Science:
Mechanism of Action
The mechanism of action of 6-Bromo-3-fluoro-1-(2,2,2-trifluoroethyl)-1H-indazole would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, modulating their activity, and affecting cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: The parent compound, known for its biological activities.
5-Bromo-1H-indazole: A similar compound with a bromine atom at a different position.
3-Fluoro-1H-indazole: A compound with a fluorine atom at the 3rd position.
Uniqueness
6-Bromo-3-fluoro-1-(2,2,2-trifluoroethyl)-1H-indazole is unique due to the specific combination of substituents, which may confer distinct chemical and biological properties compared to other indazole derivatives.
For precise and detailed information, consulting scientific literature and databases such as PubMed, SciFinder, or Reaxys is recommended.
Properties
Molecular Formula |
C9H5BrF4N2 |
|---|---|
Molecular Weight |
297.05 g/mol |
IUPAC Name |
6-bromo-3-fluoro-1-(2,2,2-trifluoroethyl)indazole |
InChI |
InChI=1S/C9H5BrF4N2/c10-5-1-2-6-7(3-5)16(15-8(6)11)4-9(12,13)14/h1-3H,4H2 |
InChI Key |
RELIYVATPTXZBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Br)N(N=C2F)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


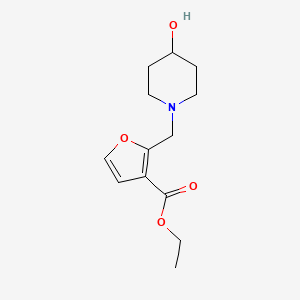
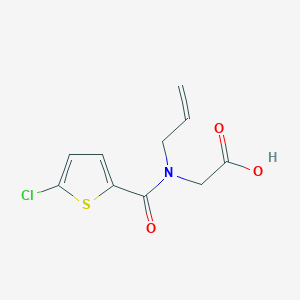
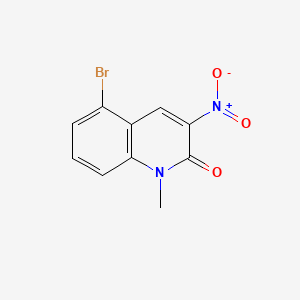
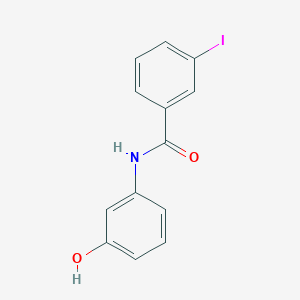

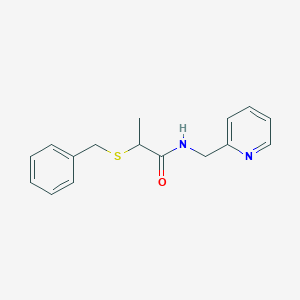
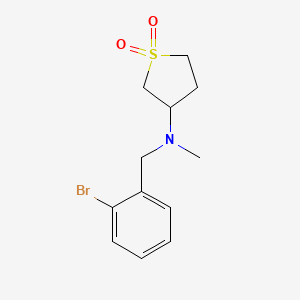
![n-(2-(Isopentyloxy)ethyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14906493.png)
